trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester: is a chemical compound with the molecular formula C14H20N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditionsThe final step involves the esterification of the carboxylic acid group with benzyl alcohol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyl ester group can be substituted with other ester groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
- Oxidation of the hydroxymethyl group results in the formation of trans-3-Amino-4-carboxypiperidine-1-carboxylic acid benzyl ester.
- Reduction of the amino group yields trans-3-Hydroxymethyl-piperidine-1-carboxylic acid benzyl ester.
- Substitution reactions can produce a variety of ester derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways .
Biology: In biological research, trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester is used to study enzyme interactions and metabolic pathways. Its structural similarity to natural substrates makes it a valuable tool in enzymology .
Medicine: Pharmaceutical research utilizes this compound in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and testing .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl ester group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution .
Comparison with Similar Compounds
- trans-3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester
- trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid methyl ester
Uniqueness: Compared to similar compounds, trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester offers a unique combination of functional groups that enhance its reactivity and versatility in chemical synthesis. Its benzyl ester group provides additional stability and lipophilicity, making it more suitable for certain applications .
Properties
IUPAC Name |
benzyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c15-13-8-16(7-6-12(13)9-17)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10,15H2/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGMZFXMCXZRDH-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1CO)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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